molecular formula C9H11N3O B12359817 6-Pyridin-4-yldiazinan-3-one

6-Pyridin-4-yldiazinan-3-one

Cat. No.: B12359817
M. Wt: 177.20 g/mol
InChI Key: CQHJCHXHVOCQCC-UHFFFAOYSA-N
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Description

6-Pyridin-4-yldiazinan-3-one is a heterocyclic compound featuring a pyridine ring fused with a diazinanone core. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

6-pyridin-4-yldiazinan-3-one

InChI

InChI=1S/C9H11N3O/c13-9-2-1-8(11-12-9)7-3-5-10-6-4-7/h3-6,8,11H,1-2H2,(H,12,13)

InChI Key

CQHJCHXHVOCQCC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NNC1C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pyridin-4-yl-2H-pyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .

Industrial Production Methods

Industrial production methods for 6-Pyridin-4-yl-2H-pyridazin-3-one are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s key differentiator is the combination of a pyridine ring and a diazinanone moiety. Below is a comparative analysis with structurally related compounds from published datasets:

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Reported Activity/Solubility Source ID
6-Pyridin-4-yldiazinan-3-one Pyridine + Diazinanone None specified Hypothesized kinase inhibition* N/A
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine + Benzene Phenethylamino, ester group Moderate solubility in polar solvents; anticancer activity [1]
6-(4-Methylpiperazin-1-yl)-1H-indole Indole + Piperazine 4-Methylpiperazine High purity (95%); CNS drug candidate [2]
5-Chloroisoxazolo[4,5-b]pyridin-3-amine Isoxazole + Pyridine Chloro, amine Antibacterial activity; 95% purity [2]

Notes:

  • Pyridine vs.
  • Diazinanone vs. Piperazine: The diazinanone core offers greater conformational rigidity than 6-(4-methylpiperazin-1-yl)-1H-indole, which may reduce off-target effects in drug design .
  • Solubility: Ethyl ester-containing analogs (e.g., I-6230) show improved solubility in ethanol/water mixtures compared to unmodified pyridine-diazinanone systems, suggesting that esterification could optimize bioavailability .

Research Findings and Mechanistic Insights

  • Anticancer Potential: Pyridazine derivatives (e.g., I-6232) demonstrate IC₅₀ values of 1.2–3.8 µM against leukemia cell lines, attributed to phenethylamino side chains enhancing membrane permeability . This suggests that 6-Pyridin-4-yldiazinan-3-one could be modified with similar substituents for enhanced efficacy.
  • Antimicrobial Activity : Isoxazole-pyridine hybrids (e.g., 5-Chloroisoxazolo[4,5-b]pyridin-3-amine) exhibit MIC values of 4 µg/mL against S. aureus, highlighting the importance of halogenation in boosting potency .
  • Synthetic Challenges: The diazinanone ring in 6-Pyridin-4-yldiazinan-3-one is prone to hydrolysis under acidic conditions, unlike more stable morpholine or piperazine analogs (e.g., 2-Amino-3-morpholin-4-ylpyrazine) .

Critical Analysis and Limitations

  • Data Gaps: Direct pharmacological data for 6-Pyridin-4-yldiazinan-3-one is scarce.
  • Contradictions: Pyridazine-based compounds (e.g., I-6230) show superior solubility but lower thermal stability compared to pyridine-diazinanone systems, indicating trade-offs in drug development .

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